molecular formula C14H20N2O3 B6635466 4-[1-Hydroxy-2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino]ethyl]benzonitrile

4-[1-Hydroxy-2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino]ethyl]benzonitrile

Cat. No.: B6635466
M. Wt: 264.32 g/mol
InChI Key: ZSURTLVYEPFOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-Hydroxy-2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino]ethyl]benzonitrile is a complex organic compound characterized by multiple hydroxyl groups and a benzonitrile moiety

Properties

IUPAC Name

4-[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino]ethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-14(9-17,10-18)16-8-13(19)12-5-3-11(7-15)4-6-12/h3-6,13,16-19H,2,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSURTLVYEPFOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)NCC(C1=CC=C(C=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Hydroxy-2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino]ethyl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: Benzonitrile, 2-amino-2-methyl-1,3-propanediol, and formaldehyde.

    Step 1: The reaction begins with the condensation of benzonitrile with formaldehyde in the presence of a base to form an intermediate.

    Step 2: The intermediate is then reacted with 2-amino-2-methyl-1,3-propanediol under controlled conditions to introduce the hydroxyl and amino groups.

    Step 3: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Key considerations include:

    Reaction Temperature and Pressure: Maintaining optimal conditions to maximize yield.

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing industrial-scale purification methods like distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of 4-[1-oxo-2-[[1-oxo-2-(oxomethyl)butan-2-yl]amino]ethyl]benzonitrile.

    Reduction: Formation of 4-[1-amino-2-[[1-amino-2-(aminomethyl)butan-2-yl]amino]ethyl]benzonitrile.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its multiple functional groups.

Biology

    Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine

    Drug Development: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 4-[1-Hydroxy-2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino]ethyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amino groups allow for hydrogen bonding and electrostatic interactions, which can modulate the activity of biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-[1-Hydroxy-2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino]ethyl]benzamide: Similar structure but with an amide group instead of a nitrile.

    4-[1-Hydroxy-2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino]ethyl]benzoic acid: Contains a carboxylic acid group instead of a nitrile.

Uniqueness

    Functional Group Diversity: The presence of multiple hydroxyl groups and a nitrile group provides unique reactivity and potential for diverse applications.

    Structural Complexity: The compound’s complex structure allows for specific interactions in biological and chemical systems, making it a valuable molecule for research and development.

This detailed overview should provide a comprehensive understanding of 4-[1-Hydroxy-2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino]ethyl]benzonitrile, its synthesis, reactions, applications, and comparisons with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.